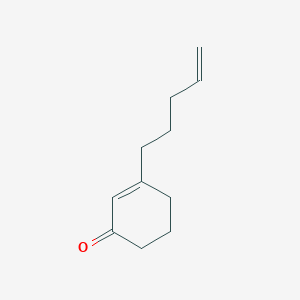
2-Cyclohexen-1-one, 3-(4-pentenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexen-1-one, 3-(4-pentenyl)- is an organic compound with the molecular formula C11H16O It is a derivative of cyclohexenone, characterized by the presence of a pentenyl group attached to the third carbon of the cyclohexenone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-(4-pentenyl)- can be achieved through several methods. One common approach involves the reaction of cyclohexanone with an appropriate alkylating agent under basic conditions, followed by dehydrogenation to introduce the double bond. For example, the reaction of cyclohexanone with 4-pentenyl bromide in the presence of a strong base like sodium hydride can yield the desired product after subsequent dehydrogenation .
Industrial Production Methods
Industrial production of cyclohexenone derivatives typically involves catalytic oxidation processes. For instance, cyclohexene can be oxidized using hydrogen peroxide in the presence of vanadium catalysts to produce cyclohexenone, which can then be further functionalized to obtain 2-Cyclohexen-1-one, 3-(4-pentenyl)- .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexen-1-one, 3-(4-pentenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the compound into saturated ketones or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted cyclohexenone derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-Cyclohexen-1-one, 3-(4-pentenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals
Mécanisme D'action
The mechanism of action of 2-Cyclohexen-1-one, 3-(4-pentenyl)- involves its reactivity as an enone. The compound can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone system. This reactivity is due to the electron-withdrawing nature of the carbonyl group, which makes the β-carbon more electrophilic. Additionally, the compound can undergo conjugate addition with various nucleophiles, leading to the formation of diverse products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexenone: A simpler enone with similar reactivity but lacking the pentenyl group.
Cyclopentenone: Another enone with a five-membered ring, exhibiting similar chemical behavior.
4,4-Diphenyl-2-cyclohexen-1-one: A more complex derivative with additional phenyl groups .
Uniqueness
2-Cyclohexen-1-one, 3-(4-pentenyl)- is unique due to the presence of the pentenyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its utility in specific synthetic applications and potentially lead to the development of novel compounds with unique properties.
Propriétés
Numéro CAS |
70079-75-3 |
|---|---|
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
3-pent-4-enylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H16O/c1-2-3-4-6-10-7-5-8-11(12)9-10/h2,9H,1,3-8H2 |
Clé InChI |
SKLVGNMOTXBKLL-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCC1=CC(=O)CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


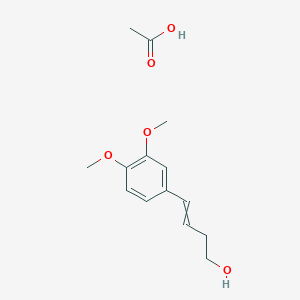
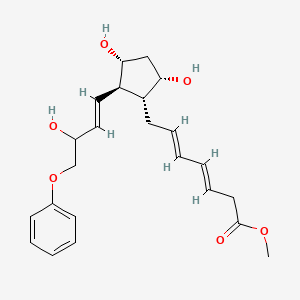
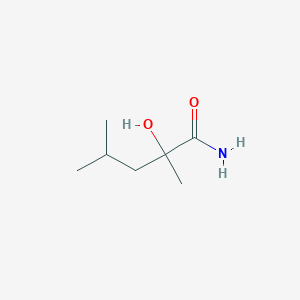
![Ethyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate](/img/structure/B14481397.png)

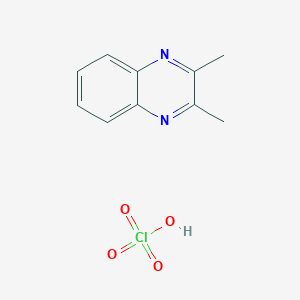

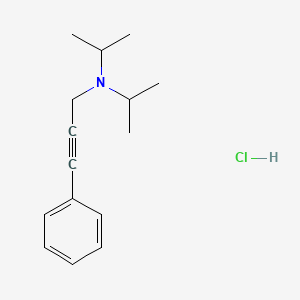
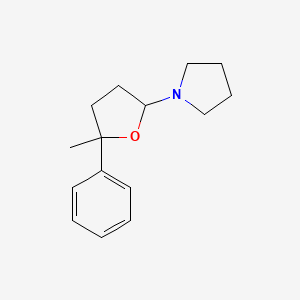
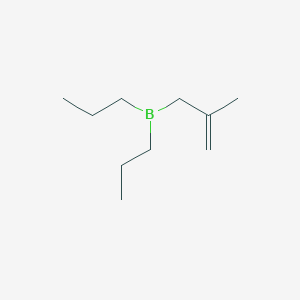
![Phosphine, [1,4-phenylenebis(methylene)]bis[diphenyl-](/img/structure/B14481441.png)
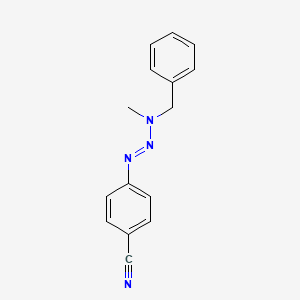
![N-Acetyl-L-phenylalanyl-N-[(1S)-1-phenylethyl]-L-phenylalaninamide](/img/structure/B14481456.png)

